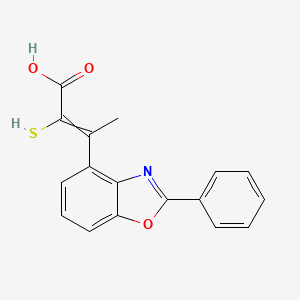![molecular formula C6H13ClN2O4 B14596081 1,4-Diazabicyclo[2.2.2]octane;perchloric acid CAS No. 61134-93-8](/img/structure/B14596081.png)
1,4-Diazabicyclo[2.2.2]octane;perchloric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis . When combined with perchloric acid, it forms a protonated derivative that has unique properties and applications in various fields.
準備方法
1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods. One common synthetic route involves the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . Industrial production typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The compound is then combined with perchloric acid to form the desired product.
化学反応の分析
1,4-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form derivatives such as bis(chlorine)-1,4-diazabicyclo[2.2.2]octane.
Substitution: It participates in nucleophilic substitution reactions due to its strong nucleophilicity.
Coupling Reactions: It promotes coupling reactions, such as the formation of polyurethane from alcohol and isocyanate functionalized monomers.
Cycloaddition: It is used in cycloaddition reactions, including the Morita–Baylis–Hillman reaction.
Common reagents and conditions for these reactions include dichloromethane, fluorine, and microwave irradiation . Major products formed from these reactions include various heterocyclic compounds and functionalized polymers .
科学的研究の応用
1,4-Diazabicyclo[2.2.2]octane has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its strong nucleophilicity and basicity. It acts as a nucleophilic catalyst, promoting various organic transformations by stabilizing transition states and facilitating bond formation . The molecular targets and pathways involved include the activation of carbonyl compounds and electron-deficient alkenes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
類似化合物との比較
特性
CAS番号 |
61134-93-8 |
|---|---|
分子式 |
C6H13ClN2O4 |
分子量 |
212.63 g/mol |
IUPAC名 |
1,4-diazabicyclo[2.2.2]octane;perchloric acid |
InChI |
InChI=1S/C6H12N2.ClHO4/c1-2-8-5-3-7(1)4-6-8;2-1(3,4)5/h1-6H2;(H,2,3,4,5) |
InChIキー |
ZEXHUDCUFHAEJH-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCN1CC2.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)

![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)


![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)

![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
